molecular formula C10H13I B7458291 1-Iodo-3-(2-methylpropyl)benzene

1-Iodo-3-(2-methylpropyl)benzene

Cat. No.: B7458291
M. Wt: 260.11 g/mol
InChI Key: WMZGKBNDKLBTAT-UHFFFAOYSA-N
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Description

1-Iodo-3-(2-methylpropyl)benzene, also known as 1-iodo-3-isobutylbenzene, is an organic compound with the molecular formula C10H13I. This compound is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a 2-methylpropyl group. It is a colorless liquid that is primarily used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-3-(2-methylpropyl)benzene can be synthesized through various methods. One common approach involves the iodination of 3-(2-methylpropyl)benzene. This process typically uses iodine and a suitable oxidizing agent, such as nitric acid, to facilitate the substitution of a hydrogen atom on the benzene ring with an iodine atom .

Industrial Production Methods: In industrial settings, the compound can be produced using a similar iodination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-3-(2-methylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Grignard Reagent Formation: Phenylmagnesium iodide.

    Suzuki-Miyaura Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 1-Iodo-3-(2-methylpropyl)benzene largely depends on the specific reactions it undergoesThe molecular targets and pathways involved are determined by the nature of the substituents introduced during these reactions .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-3-(2-methylpropyl)benzene is unique due to the specific positioning of the 2-methylpropyl group, which can influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-iodo-3-(2-methylpropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13I/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZGKBNDKLBTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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